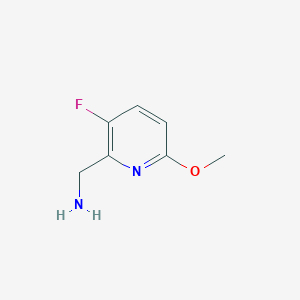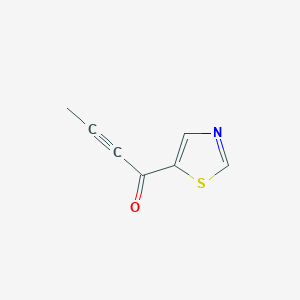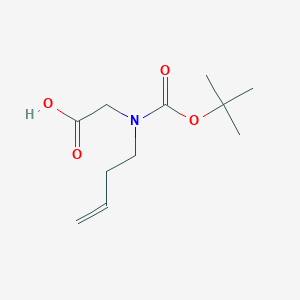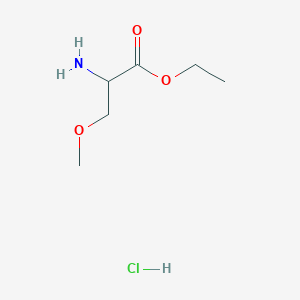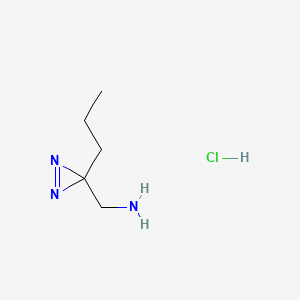![molecular formula C12H23ClN2O2 B13506517 tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl group and a carbamate functional group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and the bicyclic amine precursor. The reaction is often performed in an organic solvent such as dichloromethane, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride include:
- tert-butylN-{6-azabicyclo[3.2.1]octan-5-yl}methylcarbamate
- tert-butyl(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both tert-butyl and carbamate functional groups. This combination of features imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H23ClN2O2 |
|---|---|
Poids moléculaire |
262.77 g/mol |
Nom IUPAC |
tert-butyl N-(6-azabicyclo[3.2.1]octan-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H |
Clé InChI |
JSVNYWNFIFUZSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2CC(C1)NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
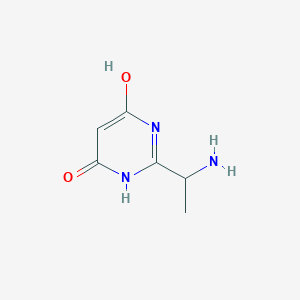

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
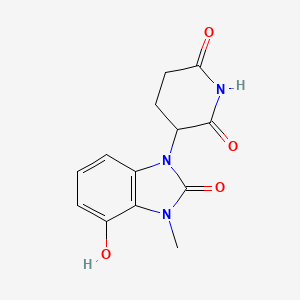
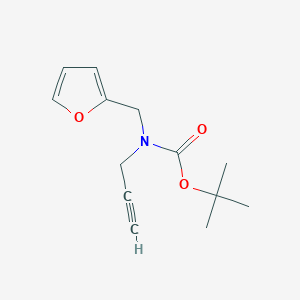
aminehydrochloride](/img/structure/B13506476.png)

